molecular formula C10H16N2O2 B1491498 2-cyano-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)acetamide CAS No. 2098114-98-6

2-cyano-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)acetamide

Cat. No. B1491498
CAS RN: 2098114-98-6
M. Wt: 196.25 g/mol
InChI Key: LKUPSHQSQYXRIW-UHFFFAOYSA-N
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Description

2-Cyano-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)acetamide, or 2-CNEPTA, is an organic compound with a wide range of applications in scientific research. It is a colorless, non-toxic, and water-soluble compound, making it an ideal material for use in a variety of laboratory experiments. 2-CNEPTA has been used to study the structure and function of various proteins, to identify new drug targets and to analyze the effects of different drugs on the body. The compound has also been used in the synthesis of various small molecules and in the preparation of complex biological systems.

Scientific Research Applications

Synthesis and Antitumor Activity

Researchers have utilized derivatives of this compound for the synthesis of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, demonstrating promising antitumor activities against various cancer cell lines. These compounds exhibit inhibitory effects comparable to established chemotherapy drugs like doxorubicin (Albratty, El-Sharkawy, & Alam, 2017).

Coordination Complexes and Antioxidant Activity

The compound has been used to synthesize pyrazole-acetamide derivatives, which were further utilized to construct novel Co(II) and Cu(II) coordination complexes. These complexes were studied for their antioxidant activities, revealing significant in vitro antioxidant potential (Chkirate et al., 2019).

Insecticidal Assessment

Derivatives of this compound have been assessed for their insecticidal activities against pests like the cotton leafworm, Spodoptera littoralis. These studies contribute to the development of novel insecticidal agents with potential applications in agricultural pest management (Fadda et al., 2017).

Antimicrobial Evaluation

The compound has served as a precursor for the synthesis of isoxazole-based heterocycles, which were evaluated for their antibacterial and antifungal activities. These studies highlight the potential of these compounds in developing new antimicrobial agents (Darwish, Atia, & Farag, 2014).

Novel Synthesis Pathways

Research has also focused on utilizing this compound for novel synthetic pathways, leading to the formation of polyfunctionally substituted heterocyclic compounds. These pathways enable the creation of diverse heterocyclic structures, further expanding the chemical space for therapeutic and biological applications (Shams et al., 2010).

properties

IUPAC Name

2-cyano-N-ethyl-N-(oxan-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-2-12(10(13)3-6-11)9-4-7-14-8-5-9/h9H,2-5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKUPSHQSQYXRIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCOCC1)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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